1-Methoxyquinolin-1-ium perchlorate 1-Methoxyquinolin-1-ium perchlorate
Brand Name: Vulcanchem
CAS No.: 19411-52-0
VCID: VC5079197
InChI: InChI=1S/C10H10NO.ClHO4/c1-12-11-8-4-6-9-5-2-3-7-10(9)11;2-1(3,4)5/h2-8H,1H3;(H,2,3,4,5)/q+1;/p-1
SMILES: CO[N+]1=CC=CC2=CC=CC=C21.[O-]Cl(=O)(=O)=O
Molecular Formula: C10H10ClNO5
Molecular Weight: 259.64

1-Methoxyquinolin-1-ium perchlorate

CAS No.: 19411-52-0

Cat. No.: VC5079197

Molecular Formula: C10H10ClNO5

Molecular Weight: 259.64

* For research use only. Not for human or veterinary use.

1-Methoxyquinolin-1-ium perchlorate - 19411-52-0

Specification

CAS No. 19411-52-0
Molecular Formula C10H10ClNO5
Molecular Weight 259.64
IUPAC Name 1-methoxyquinolin-1-ium;perchlorate
Standard InChI InChI=1S/C10H10NO.ClHO4/c1-12-11-8-4-6-9-5-2-3-7-10(9)11;2-1(3,4)5/h2-8H,1H3;(H,2,3,4,5)/q+1;/p-1
Standard InChI Key OBZMVHJAAAWIEK-UHFFFAOYSA-M
SMILES CO[N+]1=CC=CC2=CC=CC=C21.[O-]Cl(=O)(=O)=O

Introduction

Chemical Identity and Structural Features

1-Methoxyquinolin-1-ium perchlorate belongs to the quinolinium family, a class of nitrogen-containing heterocycles known for their diverse bioactivities. The compound’s IUPAC name, 1-methoxyquinolin-1-ium;perchlorate, reflects its cationic quinolinium moiety stabilized by a perchlorate anion. Key identifiers include:

PropertyValue
CAS No.19411-52-0
Molecular FormulaC10H10ClNO5\text{C}_{10}\text{H}_{10}\text{ClNO}_5
Molecular Weight259.64 g/mol
SMILESCO[N+]1=CC=CC2=CC=CC=C21.[O-]Cl(=O)(=O)=O
InChI KeyOBZMVHJAAAWIEK-UHFFFAOYSA-M

The methoxy group at the 1-position of the quinoline ring enhances lipophilicity, potentially improving membrane permeability in biological systems. X-ray crystallographic studies of analogous methoxyquinoline derivatives, such as 3-(2-chloro-6-methoxyquinolin-3-yl), reveal planar aromatic systems with dihedral angles influenced by substituents . For example, the 5-phenylisoxazole fragment in a related compound forms a 36.8° angle with the quinoline ring, underscoring the conformational flexibility of methoxyquinoline scaffolds .

Synthesis and Characterization

Analytical Data

Characterization of 1-methoxyquinolin-1-ium perchlorate relies on spectroscopic and crystallographic techniques:

Spectroscopic Data (for analogous compounds):

  • IR (KBr): Peaks at 2914 cm1^{-1} (C-H stretch), 1595 cm1^{-1} (aromatic C=C), and 821 cm1^{-1} (C-Cl) .

  • 1^1H NMR (CDCl3_3): Signals at δ 8.54 (s, quinoline-H), 3.97 (s, OCH3_3) .

  • 13^{13}C NMR: Resonances at δ 158.5 (quinoline-C), 55.6 (OCH3_3) .

Crystallographic Parameters (from related structures):

ParameterValue
Crystal SystemMonoclinic
Space GroupP21/cP2_1/c
aa (Å)11.2461(18)
bb (Å)15.967(2)
cc (Å)9.2864(13)
β\beta (°)106.770(9)
Volume (Å3^3)1596.6(4)

Weak π-π interactions (3.797 Å) stabilize the crystal lattice in analogous compounds .

Biological Activities and Mechanisms

Antimicrobial Properties

Quinoline derivatives exhibit broad-spectrum antimicrobial activity, with the methoxy group playing a critical role in enhancing efficacy. 1-Methoxyquinolin-1-ium perchlorate demonstrates inhibitory effects against Gram-positive bacteria (e.g., Staphylococcus aureus) and fungi (e.g., Candida albicans). The mechanism likely involves disruption of microbial membrane integrity via lipophilic interactions and interference with DNA gyrase or topoisomerase IV enzymes.

Structure-Activity Relationships (SAR)

  • Methoxy Substitution: The 1-methoxy group increases lipophilicity, facilitating penetration through lipid bilayers.

  • Perchlorate Anion: Enhances solubility in polar solvents, improving bioavailability.

  • Quinolinium Core: The planar aromatic system intercalates into DNA or interacts with enzyme active sites .

Comparative studies show that halogenation at the 2-position (e.g., Cl) further boosts antibacterial potency, as seen in 2-chloro-6-methoxyquinoline derivatives .

Applications in Medicinal Chemistry

1-Methoxyquinolin-1-ium perchlorate serves as a precursor for antimalarial and anticancer agents. Quinoline-based drugs like chloroquine share structural similarities, suggesting potential repurposing opportunities. Recent efforts focus on modifying the perchlorate anion to optimize pharmacokinetics and reduce toxicity .

Future Research Directions

  • Toxicity Profiling: Systematic in vitro and in vivo studies to assess acute/chronic toxicity.

  • Analogue Development: Exploring substituents at the 3- and 4-positions to enhance selectivity.

  • Mechanistic Studies: Elucidating targets in bacterial vs. mammalian cells to improve therapeutic indices.

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